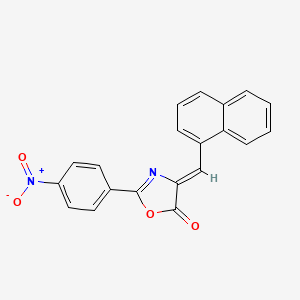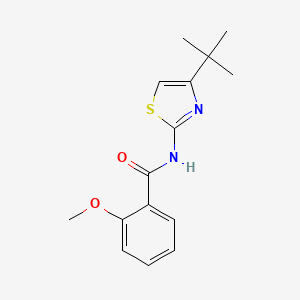
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This process leads to the relaxation of smooth muscle cells and increased blood flow, which has been found to be beneficial in the treatment of a wide range of medical conditions.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in cells, which leads to the relaxation of smooth muscle cells and increased blood flow. This has been found to be beneficial in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in lab experiments is its ability to activate sGC and increase the production of cGMP in cells. This makes it a useful tool for studying the effects of cGMP on various physiological processes. However, one of the limitations of using 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is that it can be difficult to obtain and is relatively expensive compared to other compounds that have similar effects.
Orientations Futures
There are many future directions for research on 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. One area of interest is its potential applications in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and heart failure. Another area of interest is its potential as a tool for studying the effects of cGMP on various physiological processes. Additionally, there is potential for the development of new compounds that are structurally similar to 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 but have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a complex process that involves multiple steps. The initial step involves the reaction of 4-tert-butylphenol with 2-chloro-5-methylphenylamine to form 2-(4-tert-butylphenoxy)-N-(2-methyl-5-chlorophenyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to produce the final product, 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of therapeutic benefits, including its ability to increase the production of cyclic guanosine monophosphate (cGMP) in cells, which in turn leads to relaxation of smooth muscle cells and increased blood flow.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-6-11-18(23-5)17(12-14)21-19(22)13-24-16-9-7-15(8-10-16)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDKSVVHZFHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)

![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5791544.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5791549.png)
![2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
![1-(2-methoxyphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5791577.png)